Benzenesulfonic acid, 3-(2-(4-(2-(4-((2-cyanoethyl)ethylamino)-2-methylphenyl)diazenyl)-1-naphthalenyl)diazenyl)-
Overview
Description
Benzenesulfonic acid, 3-(2-(4-(2-(4-((2-cyanoethyl)ethylamino)-2-methylphenyl)diazenyl)-1-naphthalenyl)diazenyl)- is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings. This particular compound is notable for its vibrant color and is often used in dyeing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 3-(2-(4-(2-(4-((2-cyanoethyl)ethylamino)-2-methylphenyl)diazenyl)-1-naphthalenyl)diazenyl)- typically involves a multi-step process:
Diazotization: The starting material, 4-[(2-cyanoethyl)ethylamino]-2-methylphenylamine, undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1-naphthol to form the azo compound.
Sulfonation: The resulting azo compound is sulfonated using concentrated sulfuric acid to introduce the sulfonic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the azo groups can be achieved using reducing agents such as sodium dithionite or zinc in acidic conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium dithionite in aqueous solution.
Substitution: Concentrated nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Oxidized derivatives of the aromatic rings.
Reduction: Amino derivatives resulting from the reduction of azo groups.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Benzenesulfonic acid, 3-(2-(4-(2-(4-((2-cyanoethyl)ethylamino)-2-methylphenyl)diazenyl)-1-naphthalenyl)diazenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions allow the compound to act as a redox mediator in various chemical processes. The sulfonic acid group enhances the compound’s solubility in water, making it suitable for aqueous applications. The molecular targets and pathways involved include interactions with metal ions and proteins, which can lead to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid, 3-[[4-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-3-methoxyphenyl]azo]-
- Benzenesulfonic acid, 3-[[4-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-3-chlorophenyl]azo]-
Uniqueness
Benzenesulfonic acid, 3-(2-(4-(2-(4-((2-cyanoethyl)ethylamino)-2-methylphenyl)diazenyl)-1-naphthalenyl)diazenyl)- is unique due to the presence of both the cyanoethyl and ethylamino groups, which enhance its reactivity and solubility. The combination of these functional groups with the azo and sulfonic acid groups makes it a versatile compound with diverse applications.
Properties
CAS No. |
27452-68-2 |
---|---|
Molecular Formula |
C28H26N6O3S |
Molecular Weight |
526.6 g/mol |
IUPAC Name |
3-[[4-[[4-[2-cyanoethyl(ethyl)amino]-2-methylphenyl]diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C28H26N6O3S/c1-3-34(17-7-16-29)22-12-13-26(20(2)18-22)31-33-28-15-14-27(24-10-4-5-11-25(24)28)32-30-21-8-6-9-23(19-21)38(35,36)37/h4-6,8-15,18-19H,3,7,17H2,1-2H3,(H,35,36,37) |
InChI Key |
UFXBCNONMFYXGQ-RRPBDJRISA-N |
SMILES |
CCN(CCC#N)C1=CC(=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N=NC4=CC(=CC=C4)S(=O)(=O)O)C |
Canonical SMILES |
CCN(CCC#N)C1=CC(=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N=NC4=CC(=CC=C4)S(=O)(=O)O)C |
Appearance |
Solid powder |
27452-68-2 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Benzenesulfonic acid, 3-(2-(4-(2-(4-((2-cyanoethyl)ethylamino)-2-methylphenyl)diazenyl)-1-naphthalenyl)diazenyl)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.